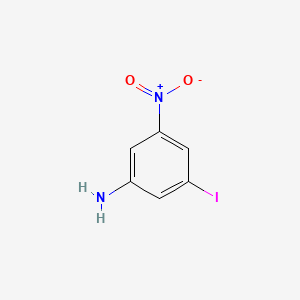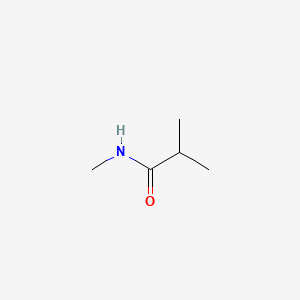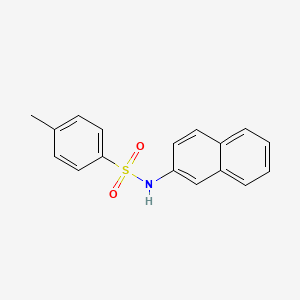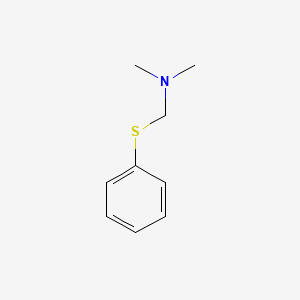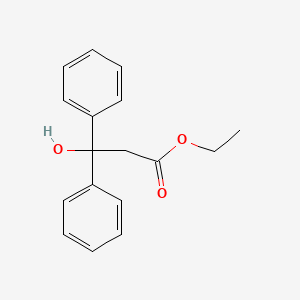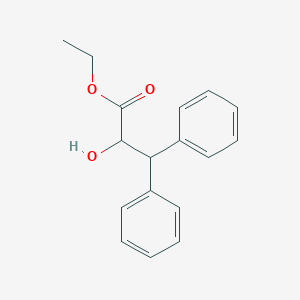![molecular formula C11H17NO B1618516 [4-(Diethylamino)phenyl]methanol CAS No. 74974-49-5](/img/structure/B1618516.png)
[4-(Diethylamino)phenyl]methanol
概要
説明
[4-(Diethylamino)phenyl]methanol: is an organic compound with the molecular formula C11H17NO . It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group and the phenyl ring is further substituted with a diethylamino group. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)phenyl]methanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-(Diethylamino)benzaldehyde using a palladium on carbon catalyst under high pressure and temperature .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Diethylamino)phenyl]methanol can undergo oxidation reactions to form . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents like .
Substitution: It can participate in electrophilic aromatic substitution reactions, where the diethylamino group directs the incoming electrophile to the para position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(Diethylamino)benzaldehyde.
Reduction: 4-(Diethylamino)phenylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: [4-(Diethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pharmaceuticals, and polymers .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of certain biochemical pathways .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties .
作用機序
The mechanism of action of [4-(Diethylamino)phenyl]methanol involves its interaction with specific molecular targets. The diethylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
4-(Dimethylamino)phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)benzaldehyde: The aldehyde derivative of [4-(Diethylamino)phenyl]methanol.
4-(Diethylamino)phenylmethane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a diethylamino group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
[4-(diethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWPETQKXGERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290517 | |
| Record name | [4-(diethylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74974-49-5 | |
| Record name | NSC69092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(diethylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


